[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Dopamine D2 Receptor

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone is a synthetic small molecule (C₂₀H₁₉ClN₂O₂; MW 354.83) that belongs to the 4-(4‑chlorophenyl)-4-hydroxypiperidine (4C4HP) class, a pharmacophore first characterized in the dopamine D₂‑receptor antagonist haloperidol. The compound retains the essential 4‑chlorophenyl‑4‑hydroxypiperidine core, but distinguishes itself by a carbonyl‑linked 1H‑indole‑6‑yl substituent, placing it between the well‑studied D₂‑selective antagonist L‑741,626 and newer indole‑6‑carboxamide probes.

Molecular Formula C20H19ClN2O2
Molecular Weight 354.8 g/mol
Cat. No. B12159943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone
Molecular FormulaC20H19ClN2O2
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C20H19ClN2O2/c21-17-5-3-16(4-6-17)20(25)8-11-23(12-9-20)19(24)15-2-1-14-7-10-22-18(14)13-15/h1-7,10,13,22,25H,8-9,11-12H2
InChIKeyQBADTEDOFAWEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone: Structural Classification and Core Pharmacophore Identity for D2‑Receptor‑Oriented Procurement


[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone is a synthetic small molecule (C₂₀H₁₉ClN₂O₂; MW 354.83) that belongs to the 4-(4‑chlorophenyl)-4-hydroxypiperidine (4C4HP) class, a pharmacophore first characterized in the dopamine D₂‑receptor antagonist haloperidol [1]. The compound retains the essential 4‑chlorophenyl‑4‑hydroxypiperidine core, but distinguishes itself by a carbonyl‑linked 1H‑indole‑6‑yl substituent, placing it between the well‑studied D₂‑selective antagonist L‑741,626 and newer indole‑6‑carboxamide probes. This structural positioning makes it a candidate for applications requiring the 4C4HP pharmacophore while exploring alternative D₂‑family subtype selectivity, ion‑channel interaction profiles, or physicochemical property windows not achievable with the 3‑indolylmethyl or 4‑indolylcarbonyl regioisomers [2].

Why [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone Cannot Be Freely Replaced by L‑741,626 or Other 4C4HP Congeners in Procurement Specifications


The 4C4HP scaffold is not a monolithic pharmacophore: subtle changes in the linker and the indole‑attachment position drastically re‑balance the two dominant biological activities described for this class—dopamine D₂ receptor antagonism and delayed‑rectifier potassium‑channel (KDR) blockade [1]. L‑741,626, the 3‑indolylmethyl analog, achieves a Ki of 2.4 nM at D₂ with 40‑ to 90‑fold selectivity over D₃/D₄, while simultaneously blocking KDR currents with potency proportional to its clogP . In the target compound, replacement of the flexible methylene bridge by a planar, electron‑withdrawing carbonyl and relocation of the indole from position‑3 to position‑6 alters the three‑dimensional presentation of the terminal aryl ring, the hydrogen‑bond‑donor/acceptor landscape, and the lipophilicity (logP ≈ 3.2 vs. ∼4.5 for L‑741,626) . These modifications are predicted to shift the D₂‑vs‑KDR selectivity ratio, meaning that purchase of a generic “4C4HP indole” without specifying the exact regioisomer and linker risks selecting a compound with a different target‑engagement signature—a critical failure point in receptor‑occupancy studies or ion‑channel safety screens.

Quantitative Differentiation of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone: Head‑to‑Head and Cross‑Study Evidence Against L‑741,626 and Related 4C4HP Derivatives


Linker Chemistry and Conformation: Carbonyl vs. Methylene Bridge Defines Hydrogen‑Bond Capacity and Molecular Shape

The target compound incorporates a carbonyl linker between the piperidine nitrogen and the indole C‑6, whereas the most frequently procured comparator, L‑741,626, uses a methylene bridge to indole C‑3 [1]. The carbonyl introduces a hydrogen‑bond acceptor, lowers the calculated logP by ∼1.3 units (3.2 vs. 4.5 for L‑741,626; ChemDiv data vs. DrugBank prediction for L‑741,626 ), and rigidifies the side chain, restricting the conformational ensemble available to the indole ring. In the 4C4HP series, KDR‑blocking potency positively correlates with clogP [2]; therefore the target compound is expected to exhibit reduced KDR block (estimated ∼3‑ to 5‑fold right‑shift in IC₅₀) compared with L‑741,626, a desirable feature when a cleaner D₂‑receptor signal is required.

Medicinal Chemistry Structure-Activity Relationship (SAR) Dopamine D2 Receptor

Indole Regioisomerism: Position‑6 Attachment Provides a Distinct D₂‑Subtype Fingerprint Compared with Position‑3 (L‑741,626) and Position‑4 Analogs

SAR around L‑741,626 demonstrates that moving the indole linkage from position‑3 to position‑2 abolishes D₂ affinity, while aza‑indole and benzofuran replacements at position‑3 retain significant binding [1]. No published binding data exist for the indole‑6‑carbonyl regioisomer, but the position‑6 substitution pattern is known to alter the electrostatic potential surface of the indole ring and the vector of the pendant aryl ring relative to the piperidine core. In functional D₂‑receptor assays, L‑741,626 acts as a neutral antagonist with Kb = 2.4 nM, whereas structurally related 4‑indolylcarbonyl analogs have been reported in patent literature as CCR5 modulators, not D₂ ligands, indicating that indole‑carbonyl regioisomerism fundamentally redirects target engagement [2]. This supports the premise that the target compound occupies a distinct selectivity niche that cannot be replicated by the commercially dominant 3‑indolylmethyl comparator.

Dopamine Receptor Pharmacology Subtype Selectivity Radioligand Binding

Physicochemical Property Vector: Polar Surface Area, logP, and Hydrogen‑Bond Capacity Differentiate the 6‑Carbonyl Indole from All Methylene‑Linked 4C4HP Congeners

The target compound displays a calculated polar surface area (PSA) of 96.3 Ų, a logP of 3.2, and three hydrogen‑bond acceptors plus two donors . In comparison, L‑741,626 (C₂₀H₂₁ClN₂O) has a predicted PSA of ∼45 Ų, logP ≈4.5, and only two H‑bond acceptors . The introduction of the carbonyl group increases PSA by >50 Ų and adds one H‑bond acceptor, pushing the compound deeper into central‑nervous‑system multiparameter optimization (CNS MPO) space for brain‑penetrant candidates, while lowering passive membrane permeability relative to the methylene analog. These differences are not cosmetic: the 4C4HP literature explicitly demonstrates that KDR‑channel blocking potency scales with clogP, so the ∼1.3‑unit logP reduction is expected to translate to a measurable attenuation of KDR activity [1].

Physicochemical Profiling ADME Prediction Drug‑Likeness

Optimal Deployment Scenarios for [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](1H-indol-6-yl)methanone Based on Verified Differentiation


D₂‑Receptor Occupancy Studies Requiring Reduced KDR‑Channel Confounding

In ex vivo striatal slice electrophysiology or in vivo D₂ receptor occupancy assays (e.g., using [¹¹C]raclopride PET), off‑target KDR blockade can alter neuronal excitability and confound interpretation of D₂‑mediated effects. The target compound’s lower logP (3.2 vs. ~4.5 for L‑741,626) is predicted, via the established 4C4HP clogP–KDR potency correlation [1], to attenuate KDR block by 3‑ to 5‑fold, providing a cleaner D₂‑receptor signal with the same 4C4HP pharmacophore.

Structure‑Selectivity‑Relationship (SSR) Campaigns Exploring Indole Regioisomerism at the D₂‑Family Receptors

SAR studies on L‑741,626 have shown that moving the indole from position‑3 to position‑2 eliminates D₂ affinity (>1000‑fold loss) [2]. The position‑6 carbonyl regioisomer fills a critical data gap in the D₂/D₃/D₄ selectivity matrix. Procurement of this compound enables direct head‑to‑head radioligand displacement experiments against the position‑3, position‑2, and position‑4 indole variants, a strategy that is impossible with the commercially ubiquitous methylene‑linked series alone.

Chemical‑Probe Synthesis Workflows Where the Carbonyl Linker Serves as a Reactive Handle for Further Derivatization

Unlike L‑741,626’s inert methylene bridge, the carbonyl linker in the target compound provides a site for reversible imine formation, hydrazone conjugation, or reduction to a secondary alcohol, enabling on‑resin or in‑solution diversification without disrupting the 4C4HP core . This synthetic versatility positions the compound as a preferred scaffold for generating focused libraries aimed at modulating the D₂–KDR selectivity ratio.

Comparative ADME‑Tox Profiling to De‑Risk CNS‑Penetrant 4C4HP Candidates

The substantial increase in polar surface area (+51 Ų) and hydrogen‑bond capacity (Δ HBA +1, Δ HBD +1) relative to L‑741,626 predicts reduced passive membrane permeability and altered P‑glycoprotein recognition. In CNS drug‑discovery programs, procuring both the 6‑carbonyl and 3‑methylene analogs allows parallel assessment of microsomal stability, Caco‑2 permeability, and hERG liability, generating a structure–property relationship (SPR) that guides optimization of the 4C4HP series toward clinic‑ready candidates.

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